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Compound of Interest

Compound Name: 3-Benzyloxyaniline

Cat. No.: B072059 Get Quote

For researchers, scientists, and drug development professionals, rigorous validation of

chemical compounds is paramount. This guide provides a comprehensive spectroscopic data

comparison for 3-Benzyloxyaniline against viable alternatives, offering objective data to

support its identification and characterization.

This publication details the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass

Spectrometry (MS) data for 3-Benzyloxyaniline. For comparative analysis, spectroscopic data

for 4-Phenoxyaniline, N-Benzylaniline, and 4-Benzyloxyaniline are also presented. Detailed

experimental protocols for acquiring this data are provided to ensure reproducibility and

methodological transparency.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Benzyloxyaniline and its

alternatives, allowing for a direct comparison of their structural features.

Table 1: FTIR Spectral Data Comparison
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Compound Key FTIR Absorption Bands (cm⁻¹)

3-Benzyloxyaniline

N-H Stretch: 3433, 3351 cm⁻¹Aromatic C-H

Stretch: 3033 cm⁻¹Aromatic C=C Stretch: 1618,

1585, 1492 cm⁻¹C-O Stretch: 1225 cm⁻¹

4-Phenoxyaniline

N-H Stretch: ~3400, ~3300 cm⁻¹

(broad)Aromatic C-H Stretch: ~3050

cm⁻¹Aromatic C=C Stretch: ~1600, ~1500

cm⁻¹C-O Stretch: ~1240 cm⁻¹

N-Benzylaniline

N-H Stretch: ~3400 cm⁻¹Aromatic C-H Stretch:

~3050 cm⁻¹Aliphatic C-H Stretch: ~2900, ~2850

cm⁻¹Aromatic C=C Stretch: ~1600, ~1500 cm⁻¹

4-Benzyloxyaniline

N-H Stretch: ~3400, ~3300 cm⁻¹Aromatic C-H

Stretch: ~3030 cm⁻¹Aromatic C=C Stretch:

~1610, ~1510 cm⁻¹C-O Stretch: ~1230 cm⁻¹

Table 2: ¹H NMR Spectral Data Comparison (Solvent:
CDCl₃)

Compound Chemical Shift (δ, ppm)

3-Benzyloxyaniline

~7.4-7.2 (m, 5H, Ar-H)~7.1 (t, 1H, Ar-H)~6.6-6.4

(m, 3H, Ar-H)~5.0 (s, 2H, O-CH₂)~3.7 (br s, 2H,

NH₂)

4-Phenoxyaniline ~7.3-6.8 (m, 9H, Ar-H)~3.7 (br s, 2H, NH₂)

N-Benzylaniline

~7.4-7.2 (m, 5H, Ar-H)~7.2 (t, 2H, Ar-H)~6.7 (t,

1H, Ar-H)~6.6 (d, 2H, Ar-H)~4.3 (s, 2H, N-

CH₂)~4.0 (br s, 1H, NH)

4-Benzyloxyaniline

~7.4-7.2 (m, 5H, Ar-H)~6.8 (d, 2H, Ar-H)~6.6 (d,

2H, Ar-H)~4.9 (s, 2H, O-CH₂)~3.6 (br s, 2H,

NH₂)
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Table 3: ¹³C NMR Spectral Data Comparison (Solvent:
CDCl₃)

Compound Chemical Shift (δ, ppm)

3-Benzyloxyaniline

~159.0 (Ar C-O)~147.0 (Ar C-N)~137.0 (Ar

C)~130.0, 129.0, 128.0, 127.5 (Ar CH)~108.0,

105.0, 101.0 (Ar CH)~70.0 (O-CH₂)

4-Phenoxyaniline
~159.0 (Ar C-O)~150.0 (Ar C-O)~142.0 (Ar C-

N)~130.0, 123.0, 121.0, 119.0, 116.0 (Ar CH)

N-Benzylaniline

~148.2 (Ar C-N)~139.5 (Ar C)~129.3, 128.6,

127.5, 127.2 (Ar CH)~117.6, 112.9 (Ar

CH)~48.4 (N-CH₂)[1]

4-Benzyloxyaniline

~153.0 (Ar C-O)~141.0 (Ar C-N)~137.0 (Ar

C)~129.0, 128.0, 127.0 (Ar CH)~116.0, 115.0

(Ar CH)~70.0 (O-CH₂)

Table 4: Mass Spectrometry Data Comparison (Electron
Ionization)

Compound Key m/z Ratios

3-Benzyloxyaniline
M⁺: 199Base Peak: 91Other Fragments: 108,

65, 77

4-Phenoxyaniline
M⁺: 185Base Peak: 185Other Fragments: 156,

77, 92

N-Benzylaniline
M⁺: 183Base Peak: 91Other Fragments: 182,

104, 77

4-Benzyloxyaniline
M⁺: 199Base Peak: 108Other Fragments: 91,

80, 77[2]

Experimental Protocols
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The following are generalized protocols for the acquisition of the spectroscopic data presented

above.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

potassium bromide (KBr, 100-200 mg) using an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: A background spectrum of the empty sample compartment is recorded to

correct for atmospheric CO₂ and water vapor. The KBr pellet containing the sample is then

placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded

over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise

ratio, 16 to 32 scans are co-added.[3]

Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The spectrum is then analyzed to identify the characteristic absorption bands

corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the

spectrum is typically acquired at a frequency of 300 or 400 MHz. For ¹³C NMR, a frequency

of 75 or 100 MHz is common. A sufficient number of scans are acquired to obtain a good

signal-to-noise ratio.

Data Analysis: The resulting Free Induction Decay (FID) is Fourier-transformed to obtain the

NMR spectrum. The chemical shifts (δ) of the peaks are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS). The integration of the peaks in

the ¹H NMR spectrum provides the ratio of the protons, and the splitting patterns (multiplicity)

give information about neighboring protons. The chemical shifts in the ¹³C NMR spectrum

indicate the different carbon environments in the molecule.
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Mass Spectrometry (MS)
Sample Introduction: For a solid sample, a direct insertion probe or a gas chromatograph

(GC) inlet can be used. For GC-MS, the sample is first dissolved in a volatile solvent and

injected into the GC, where it is vaporized and separated before entering the mass

spectrometer.

Ionization: Electron Ionization (EI) is a common method where the sample molecules are

bombarded with high-energy electrons (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Analysis: The detector records the abundance of each ion at a specific

m/z. The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺)

and various fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Workflow for Spectroscopic Validation of a
Chemical Compound
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Caption: Workflow for the spectroscopic validation of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b072059?utm_src=pdf-body-img
https://www.benchchem.com/product/b072059?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. rsc.org [rsc.org]

2. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Validating 3-Benzyloxyaniline: A Spectroscopic
Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072059#spectroscopic-data-for-3-benzyloxyaniline-
validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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